![molecular formula C15H12Cl2N4O2 B2408312 2-(2,4-ジクロロフェノキシ)-N-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)アセトアミド CAS No. 1797329-36-2](/img/structure/B2408312.png)
2-(2,4-ジクロロフェノキシ)-N-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors in the body
Mode of Action
It’s known that similar compounds can act as orthosteric agonists, meaning they bind to the same site as the endogenous ligand and mimic its effects . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to confirm this.
Biochemical Pathways
Similar compounds have been found to influence various cellular and molecular events, including proliferation and activation of certain cell types
Pharmacokinetics
It’s known that similar compounds can accumulate in certain organs, such as the liver . The bioavailability of the compound would be influenced by these properties, but more research is needed to determine the specifics.
Result of Action
The compound may promote the proliferation and activation of certain cell types, such as hepatocytes and hepatic stellate cells (HSC), leading to fibrosis in the liver . Other changes, such as endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages, might also contribute to the progression of liver fibrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2-methylpyrazolo[1,5-a]pyrimidine: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 2-methylpyrazolo[1,5-a]pyrimidine using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with herbicidal activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyrimidine moiety is particularly noteworthy for its potential bioactivity and versatility in chemical synthesis .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-9-4-14-18-6-11(7-21(14)20-9)19-15(22)8-23-13-3-2-10(16)5-12(13)17/h2-7H,8H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRJMMEOJQSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)
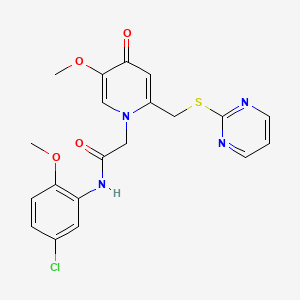
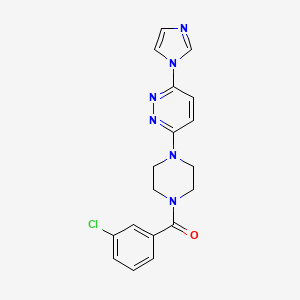
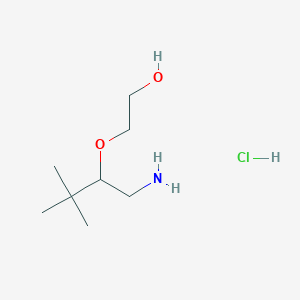
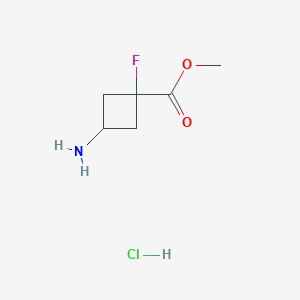
![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)
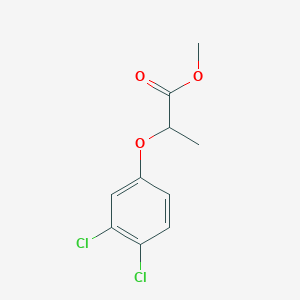
![N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
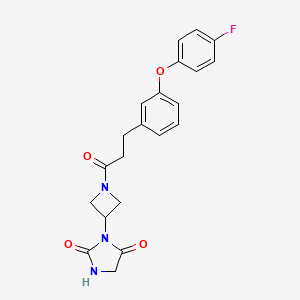
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)
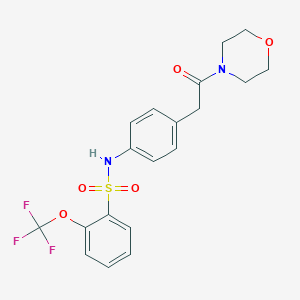
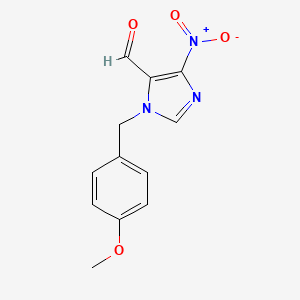
![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)
![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)
